3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one typically involves the nitration of 4-phenylquinolin-2-one followed by amination. The nitration process is carried out using concentrated nitric acid and sulfuric acid as catalysts. The resulting nitro compound is then subjected to amination using ammonia or an amine source under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is purified using crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The amino and nitro groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Quinolinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinolinone compounds.
Scientific Research Applications
Chemistry: In chemistry, 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a reference standard in analytical chemistry for method validation and stability testing .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new therapeutic agents targeting specific biological pathways .
Medicine: In medicine, this compound is explored for its potential use in drug development, particularly in the design of new drugs with improved efficacy and safety profiles .
Industry: The compound is used in the pharmaceutical industry as an impurity reference standard for quality control and regulatory compliance .
Mechanism of Action
The mechanism of action of 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
- 6-Nitro-4-phenyl-3-(3-phenyl-acryloyl)-1H-quinolin-2-one
- 3-(3-(2-Methoxy-phenyl)-acryloyl)-6-nitro-4-phenyl-1H-quinolin-2-one
- 3-(3-(3-Bromo-phenyl)-acryloyl)-6-nitro-4-phenyl-1H-quinolin-2-one
Comparison: Compared to similar compounds, 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino and nitro groups allow for a wide range of chemical modifications, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
3-amino-6-nitro-4-phenyl-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c16-14-13(9-4-2-1-3-5-9)11-8-10(18(20)21)6-7-12(11)17-15(14)19/h1-8H,16H2,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBAGZJBCMMYDQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90418817 | |
Record name | 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90418817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36020-93-6 | |
Record name | 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90418817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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